molecular formula C6H10N4O B1272243 1,5-dimethyl-1H-pyrazole-3-carbohydrazide CAS No. 94447-28-6

1,5-dimethyl-1H-pyrazole-3-carbohydrazide

Cat. No. B1272243
CAS RN: 94447-28-6
M. Wt: 154.17 g/mol
InChI Key: RIBLRIOBFLNYKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dimethyl-1H-pyrazole-3-carbohydrazide is a derivative of the pyrazole class of compounds, which are five-membered heterocyclic compounds with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological and pharmacological activities, including anti-inflammatory, anti-cancer, and antioxidant properties . The specific compound of interest, 1,5-dimethyl-1H-pyrazole-3-carbohydrazide, is structurally related to various pyrazole derivatives that have been synthesized and studied for their potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with various carbonyl compounds. For instance, novel pyrazole derivatives have been synthesized via reactions involving acetohydrazide , or by condensing amino-nitroguanidine with pentane-2,4-dione under alkaline catalysis . Additionally, solvothermal conditions have been employed to synthesize substituted pyrazoles and isoxazoles from malonohydrazide derivatives . These methods highlight the versatility of synthetic approaches for creating a wide array of pyrazole-based compounds, including the target molecule.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and X-ray diffraction analysis. For example, the structure of a related compound, 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine, was characterized using these methods . X-ray crystallography provides detailed insights into the molecular conformation and crystal packing, revealing intermolecular interactions such as hydrogen bonding and π-π stacking, which are crucial for the stability of the crystal structure .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to their reactive functional groups. For instance, carbohydrazides and carbonylazides of pyrazolo[3,4-b]pyridines have been used to synthesize new heterocyclic derivatives, demonstrating the reactivity of these intermediates . The presence of substituents on the pyrazole ring can influence the outcome of reactions, as seen in the pyrolysis of dimethyl-3-carbomethoxypyrazoline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. Vibrational spectroscopic investigations, such as FT-IR and FT-Raman, provide information on the normal modes of vibration and can be used to assess the stability of the molecule . The electronic structure and reactivity properties can be studied using quantum chemical methods, such as DFT calculations, which also allow for the prediction of nonlinear optical properties . Additionally, the antioxidant activity of pyrazole derivatives can be evaluated using assays like DPPH and ABTS, where compounds with substituents on the pyrazole ring have shown significant radical scavenging capacity .

Scientific Research Applications

Organic Synthesis

Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They exhibit tautomerism, a phenomenon that may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part .

Medicinal Chemistry

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are used as scaffolds in the synthesis of bioactive chemicals .

Oxidation of Alcohols

3,5-Dimethyl-1H-pyrazole is combined with Chromium (VI)­ oxide, is a valuable reagent for oxidation of primary and secondary alcohols to carbonyl compounds .

Preparation of Pyrazolato Ligated Complexes

It’s a common reagent for the preparation of pyrazolato ligated complexes .

Synthesis of Condensed Heterocycles

Derivatives of 3- or 5-amino pyrazole, generally referred to as 3(5)-aminopyrazoles, are especially interesting in this context, serving as starting materials for the synthesis of condensed heterocycles, including pyrazolo[1,5-a]pyrimidines .

Preparation of N-1-Substituted Derivatives

“1,5-Dimethyl-1H-pyrazole-3-carbohydrazide” can be used to prepare N-1-substituted derivatives having antibacterial activity .

Cross-Conjugated Monomeric Betaines

“1,5-Dimethyl-1H-pyrazole-3-carbohydrazide” reacts with malonic esters to give a family of cross-conjugated monomeric betaines .

Synthesis of Pyrazolo[1,5-a]pyrimidines

Derivatives of 3- or 5-amino pyrazole, generally referred to as 3(5)-aminopyrazoles, are especially interesting in this context, serving as starting materials for the synthesis of condensed heterocycles, including pyrazolo[1,5-a]pyrimidines .

properties

IUPAC Name

1,5-dimethylpyrazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-4-3-5(6(11)8-7)9-10(4)2/h3H,7H2,1-2H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBLRIOBFLNYKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-dimethyl-1H-pyrazole-3-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-dimethyl-1H-pyrazole-3-carbohydrazide
Reactant of Route 2
Reactant of Route 2
1,5-dimethyl-1H-pyrazole-3-carbohydrazide
Reactant of Route 3
Reactant of Route 3
1,5-dimethyl-1H-pyrazole-3-carbohydrazide
Reactant of Route 4
Reactant of Route 4
1,5-dimethyl-1H-pyrazole-3-carbohydrazide
Reactant of Route 5
Reactant of Route 5
1,5-dimethyl-1H-pyrazole-3-carbohydrazide
Reactant of Route 6
Reactant of Route 6
1,5-dimethyl-1H-pyrazole-3-carbohydrazide

Citations

For This Compound
9
Citations
K Cherrak, ME Belghiti, A Berrissoul… - Surfaces and …, 2020 - Elsevier
The inhibitory effect of 1,5-dimethyl-1H-pyrazole-3-carbohydrazide (PyHz) on the corrosion of mild steel in 1 M HCl medium has been examined and characterized using …
Number of citations: 40 www.sciencedirect.com
AS Jasim, AA Khadom, KH Rashid, KF AL-Azawi - Results in Chemistry, 2022 - Elsevier
A novel organic corrosion inhibitor, named (3,5-dimethyl-1H-pyrazol-1-y1) (4-((3,4-dimethoxybenzylidene) amino) phenyl) methanone (DPMM) has been effectively synthesized and …
Number of citations: 5 www.sciencedirect.com
AS Jasim, KH Rashid, KF AL-Azawi, AA Khadom - Results in Engineering, 2022 - Elsevier
A novel organic corrosion inhibitor, named 3, 5-dimethyl-1H-pyrazol-1-yl m (4-((4-hydroxybenzylidene) amino) phenyl) methanone (DPHM) has been effectively synthesized and …
Number of citations: 28 www.sciencedirect.com
KH Rashid, KF AL-Azawi, AA Khadom, AS Jasim… - Journal of Molecular …, 2023 - Elsevier
Corrosion inhibition is an extensive field of study, and its progression is gaining traction among researchers. This paper describes a study to synthesize and characterize a novel class of …
Number of citations: 5 www.sciencedirect.com
YG Avdeev, YI Kuznetsov - International Journal of Corrosion and Scale …, 2021 - elibrary.ru
The review describes the current state of studies in the field of protection of ferrous and nonferrous metals from corrosion in solutions of mineral and organic acids by N-containing five-…
Number of citations: 15 elibrary.ru
Sheetal, R Batra, AK Singh, M Singh… - Corrosion …, 2023 - Taylor & Francis
Organic compounds containing heteroatoms have been comprehended to exhibit a remarkable tendency towards corrosion mitigation. This corrosion mitigating tendency is enabled by …
Number of citations: 6 www.tandfonline.com
MGK AlFalah, L Guo, M Saracoglu… - Journal of the Indian …, 2022 - Elsevier
Herein, 2-ethyl phenyl-2,5-dithiohydrazodicarbonamide (2EPDCA) was synthesised and tested as a corrosion inhibitor for mild steel (MS) and copper (Cu) in 1 M HCl and 3.5% NaCl, …
Number of citations: 5 www.sciencedirect.com
G Brackman, U Hillaert, S Van Calenbergh… - Research in …, 2009 - Elsevier
Burkholderia cepacia complex strains are opportunistic pathogens causing life-threatening infections in cystic fibrosis patients. Burkholderia cepacia complex strains are resistant to …
Number of citations: 167 www.sciencedirect.com
T Coenye - Future microbiology, 2010 - Future Medicine
Burkholderia cepacia complex bacteria are opportunistic pathogens that cause respiratory tract infections in susceptible patients, mainly people with cystic fibrosis. There is convincing …
Number of citations: 87 www.futuremedicine.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.